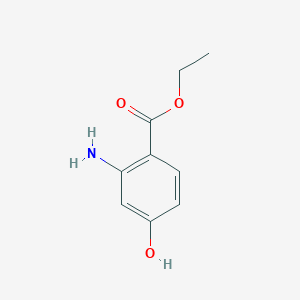

![molecular formula C8H14ClF2N B2917872 8,8-Difluorobicyclo[5.1.0]octan-4-amine;hydrochloride CAS No. 2253640-60-5](/img/structure/B2917872.png)

8,8-Difluorobicyclo[5.1.0]octan-4-amine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8,8-Difluorobicyclo[5.1.0]octan-4-amine;hydrochloride is a chemical compound with the CAS Number: 2253640-60-5 . It is also known as {8,8-difluorobicyclo [5.1.0]octan-4-yl}methanamine hydrochloride with the CAS Number: 2243512-28-7 .

Molecular Structure Analysis

The InChI code for 8,8-Difluorobicyclo[5.1.0]octan-4-amine;hydrochloride is 1S/C8H13F2N.ClH/c9-8(10)6-3-1-5(11)2-4-7(6)8;/h5-7H,1-4,11H2;1H . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

8,8-Difluorobicyclo[5.1.0]octan-4-amine;hydrochloride has a molecular weight of 197.66 . It is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación

Electrophilic Fluorination Agents

Compounds similar to 8,8-Difluorobicyclo[5.1.0]octan-4-amine hydrochloride serve as electrophilic fluorinating agents. For instance, the synthesis and application of N,N′-difluoro-1,4-diazoniabicyclo[2.2.2]octane salts highlight their role as highly reactive and easy-to-handle agents for fluorinating activated aromatics, active methylene compounds, substituted styrenes, and vinyl acetates under mild conditions (Umemoto & Nagayoshi, 1996). These findings underscore the utility of difluorinated bicyclic amines in introducing fluorine atoms into organic molecules, enhancing their properties for further applications in medicinal chemistry and materials science.

Fluorine-Free Functional Reagent

The versatility of similar compounds extends beyond fluorination. Selectfluor, a closely related fluorinating reagent, demonstrates efficacy in deprotection reactions, notably in the chemoselective deprotection of N-t-Butyloxycarbonyl groups. This process benefits from the solid and easy-to-handle nature of the reagent, offering a mild, operationally simple, and chemoselective approach (Zeng et al., 2018). Such characteristics suggest that 8,8-Difluorobicyclo[5.1.0]octan-4-amine hydrochloride could similarly be adapted for selective reactivity in organic synthesis, potentially serving as a novel reagent for specific transformations.

Lipophilic Hydrogen Bond Donor

Research into the difluoromethyl bioisostere concept examines the role of difluorinated groups as lipophilic hydrogen bond donors. This property enables them to act as bioisosteres for hydroxyl, thiol, or amine groups, enhancing druglike properties without significantly altering molecular recognition (Zafrani et al., 2017). Given its structural features, 8,8-Difluorobicyclo[5.1.0]octan-4-amine hydrochloride could similarly contribute to the development of novel pharmaceuticals by modulating lipophilicity and hydrogen bonding capabilities, thereby enhancing the efficacy and selectivity of therapeutic molecules.

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

8,8-difluorobicyclo[5.1.0]octan-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F2N.ClH/c9-8(10)6-3-1-5(11)2-4-7(6)8;/h5-7H,1-4,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFFDXUNMTUNHHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C2(F)F)CCC1N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8,8-Difluorobicyclo[5.1.0]octan-4-amine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

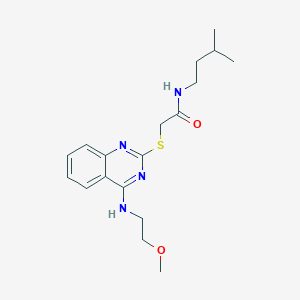

![2-(4-methoxyphenoxy)-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2917793.png)

![(E)-3-(4-chlorophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acrylamide](/img/structure/B2917794.png)

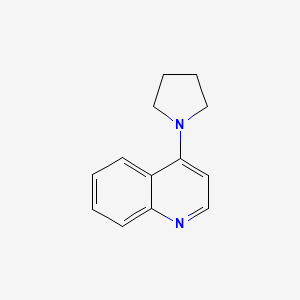

![N-Benzyl-4-[(3-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2917799.png)

![2-[(4-Chlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol](/img/structure/B2917801.png)

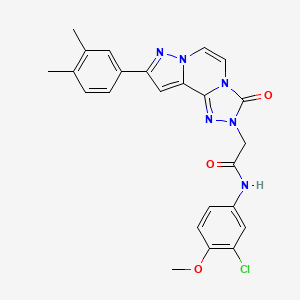

![Ethyl 2-[[4-(2,3-dimethylphenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2917804.png)

![4-ethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2917810.png)

![N-(2-fluorophenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2917811.png)